molecular formula C7H7NO B13005332 2-Oxobicyclo[2.1.1]hexane-1-carbonitrile

2-Oxobicyclo[2.1.1]hexane-1-carbonitrile

Cat. No.: B13005332
M. Wt: 121.14 g/mol
InChI Key: QORNNYYSKADKQF-UHFFFAOYSA-N
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Description

2-Oxobicyclo[2.1.1]hexane-1-carbonitrile is a unique bicyclic compound characterized by its rigid structure and the presence of both a ketone and a nitrile functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxobicyclo[2.1.1]hexane-1-carbonitrile typically involves a [2+2] cycloaddition reaction. One efficient method is the photochemical cycloaddition of 1,5-hexadiene using a mercury lamp . This reaction requires specific equipment and glassware, making it technically challenging but effective in producing the desired bicyclic structure.

Industrial Production Methods

While industrial production methods for this compound are not extensively documented, the modular approach using photochemistry to access new building blocks via [2+2] cycloaddition is promising for scaling up . This method allows for the derivatization of the compound with numerous transformations, opening the gate to sp3-rich new chemical space .

Chemical Reactions Analysis

Types of Reactions

2-Oxobicyclo[2.1.1]hexane-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized under specific conditions.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or esters.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted amides or esters.

Mechanism of Action

The mechanism of action of 2-Oxobicyclo[2.1.1]hexane-1-carbonitrile involves its interaction with molecular targets through its functional groups. The ketone and nitrile groups can participate in hydrogen bonding and dipole-dipole interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxobicyclo[2.1.1]hexane-1-carbonitrile stands out due to its combination of a rigid bicyclic structure with both a ketone and a nitrile group. This unique arrangement provides distinct chemical reactivity and potential for diverse applications in various fields .

Properties

Molecular Formula

C7H7NO

Molecular Weight

121.14 g/mol

IUPAC Name

2-oxobicyclo[2.1.1]hexane-1-carbonitrile

InChI

InChI=1S/C7H7NO/c8-4-7-2-5(3-7)1-6(7)9/h5H,1-3H2

InChI Key

QORNNYYSKADKQF-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(C2)(C1=O)C#N

Origin of Product

United States

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